Albuterol-4-sulfate, (S)-

Stereoselective Metabolism Enzyme Kinetics SULT1A3

Researchers quantifying (S)-enantiomer impurity in levosalbutamol per USP monograph face a critical gap: racemic or (R)-isomer standards fail to resolve chiral specificity, invalidating ANDA submissions. • USP-mandated 'Limit of S-Albuterol' test compliance for levosalbutamol inhalation solution batch release and stability studies. • SULT1A3 exhibits 7.8-fold higher catalytic efficiency for (R)- over (S)-enantiomer sulfation-pure (S)-isomer standard essential for accurate enzyme kinetics calibration. • In stock (5-50 mg) with bulk custom synthesis available; immediate global dispatch for R&D and QC laboratories.

Molecular Formula C13H21NO6S
Molecular Weight 319.38 g/mol
CAS No. 146698-86-4
Cat. No. B15190524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbuterol-4-sulfate, (S)-
CAS146698-86-4
Molecular FormulaC13H21NO6S
Molecular Weight319.38 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O
InChIInChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)/t11-/m1/s1
InChIKeyFPMLHYFHLRTRMB-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Research Role of (S)-Albuterol-4-sulfate


(S)-Albuterol-4-sulfate (CAS 146698-86-4), also known as (S)-salbutamol 4-O-sulfate, is the sulfated metabolite of the (S)-enantiomer of albuterol (salbutamol), a widely used β₂-adrenergic receptor agonist [1]. This compound is a chiral small molecule with the molecular formula C13H21NO6S and a molecular weight of 319.38 g/mol [2]. It serves primarily as a key analytical reference standard in pharmaceutical quality control, a specific marker for investigating stereoselective metabolism, and a process-related impurity for the active pharmaceutical ingredient (API) (R)-albuterol (levalbuterol) [3]. Unlike the (R)-enantiomer, which is responsible for the bronchodilatory activity, (S)-albuterol and its sulfate conjugate are considered pharmacologically inert or potentially contribute to adverse effects, making their precise identification and quantification critical in both drug development and regulatory compliance [4].

Role Certified chiral reference standard for (S)-albuterol sulfate conjugate
Impurity profiling Specified impurity marker for levosalbutamol (levalbuterol) drug substance
Metabolism probe Probe for stereoselective SULT1A3 sulfation kinetics
Analytical workflow Chiral HPLC-MS/MS method development and enantiomer confirmation

Why (S)-Albuterol-4-sulfate Cannot Be Substituted


Direct substitution of (S)-Albuterol-4-sulfate with its racemic mixture (CAS 63908-03-2) or its (R)-isomer counterpart (CAS 146698-85-3) is fundamentally invalid for analytical, metabolic, and regulatory purposes. These compounds are distinct chemical entities with different stereochemical configurations, leading to divergent metabolic pathways, enzymatic affinities, and chromatographic behaviors [1]. In human metabolism, the sulfotransferase enzyme (SULT1A3) exhibits strong stereoselectivity, preferentially sulfating the (R)-enantiomer over the (S)-enantiomer with a 7.8-fold higher catalytic efficiency, resulting in vastly different plasma concentration profiles and excretion rates [2]. Consequently, using a racemic standard or the incorrect enantiomer will produce inaccurate quantitative results in chiral HPLC-MS/MS assays, invalidate bioequivalence studies, and fail to meet regulatory specifications for impurity profiling, where the (S)-isomer is a specifically named impurity for levosalbutamol drug products [3].

Target(S)-Albuterol-4-sulfate
Substitute riskRacemic albuterol-4-sulfate lacks enantiomeric purity; may produce inaccurate quantitation in chiral HPLC methods.
Target(S)-Albuterol-4-sulfate
Substitute risk(R)-Albuterol-4-sulfate has opposite stereochemistry, differing sulfation kinetics and chromatographic retention; invalidates impurity profiling.
Target(S)-Albuterol-4-sulfate
Substitute riskNon-isotopic structural analogs may shift retention times; method validation and USP limit test may not transfer directly.

Quantitative Evidence: (S)-Albuterol-4-sulfate


SULT1A3 Stereoselectivity in Sulfation

The formation of (S)-Albuterol-4-sulfate by human sulfotransferase 1A3 (SULT1A3) is markedly less efficient than that of its (R)-enantiomer counterpart. In vitro kinetic studies using Hep G2 cell homogenates demonstrated a 7.8-fold higher catalytic efficiency (Vmax/KM) for the sulfation of (-)-albuterol (the R-isomer) compared to (+)-albuterol (the S-isomer) [1]. This stereoselectivity is a critical differentiator for analytical method development and pharmacokinetic modeling.

Stereoselective Sulfation
Head-to-head
7.8-fold higher catalytic efficiency (Vmax/KM) for (R)-enantiomer vs (S)-enantiomer
Explains differential clearance; supports (S)-isomer as metabolite marker
In vitro Hep G2 assay, apparent KM and Vmax
Stereoselective Metabolism Enzyme Kinetics SULT1A3

Plasma Pharmacokinetics of (S)- vs. (R)-Albuterol

Following nebulized administration of racemic salbutamol in healthy volunteers, the plasma pharmacokinetic profiles of the two enantiomers diverge significantly. (S)-salbutamol exhibits consistently higher plasma levels and a slower clearance rate compared to (R)-salbutamol. At 15 minutes post-dose, (S)-salbutamol levels were higher, and while (R)-salbutamol was already being cleared, (S)-salbutamol continued to rise, reaching peak levels at 30 minutes after the final dose [1].

Enantiomer Plasma PK
Reported PK context
(S)-salbutamol: higher plasma levels, peaks 30 min post-last dose; (R)-salbutamol: lower, cleared faster
Supports enantiomer-specific PK modeling and metabolite monitoring
Healthy volunteers, nebulized racemic doses 400–6400 µg
Clinical Pharmacokinetics Enantiomer Clearance Plasma Concentration

Bronchodilator Effect in Asthmatic Patients

In a double-blind, placebo-controlled crossover study of asthmatic patients, (S)-salbutamol demonstrated no clinically significant bronchodilator or bronchoprotective activity, in stark contrast to the (R)-enantiomer and the racemate. The mean increase in FEV1 (forced expiratory volume in 1 second) at 90 minutes was 12.4% for (R)-salbutamol and 12.0% for racemic salbutamol, while no significant change occurred with (S)-salbutamol [1]. This confirms that the therapeutic effect of the drug class is solely attributable to the (R)-isomer.

Pulmonary Endpoint
Reported endpoint context
(S)-salbutamol: no significant FEV1 change; (R)-salbutamol: 12.4% increase (SD 6.8%)
Supports (S)-enantiomer as inactive marker in formulation impurity testing
Asthmatic patients, 100 µg nebulized dose, 90 min post-dose
Pulmonary Pharmacodynamics Bronchoprotection FEV1

USP Impurity Limit for Levosalbutamol

The (S)-enantiomer of albuterol is a specified impurity in the United States Pharmacopeia (USP) monograph for Levosalbutamol Inhalation Solution. The test for 'Limit of S-Albuterol' requires that the (S)-enantiomer content must not exceed a specific threshold relative to the active (R)-enantiomer (levalbuterol) [1]. This regulatory requirement creates a direct, quantitative procurement need for (S)-Albuterol-4-sulfate or its parent compound as a certified reference standard to ensure batch release and stability testing.

USP Impurity Limit
Regulatory context
Specified limit for (S)-albuterol in Levosalbutamol Inhalation Solution
Drives need for certified (S)-isomer reference standard
USP-NF monograph; limit value not publicly disclosed
Pharmaceutical Analysis Quality Control USP Monograph

Chiral HPLC-MS/MS Confirmation of Stereoselective Sulfation

A validated chiral HPLC-MS/MS method for the simultaneous quantitation of (R)- and (S)-salbutamol and their 4'-O-sulfate metabolites in human urine has been developed, providing a direct analytical tool to differentiate the two enantiomeric sulfate conjugates [1]. This method's ability to resolve and accurately quantify (S)-Albuterol-4-sulfate is essential for studies of human phase II metabolism, where a strong preference for the sulfonation of (R)-salbutamol was observed in vivo [2].

Chiral HPLC-MS/MS
Method context
Baseline resolution of (R)- and (S)-salbutamol sulfate conjugates in urine
Validates (S)-Albuterol-4-sulfate as distinct analytical target
Validated method, human urine matrix
Bioanalytical Chemistry Chiral Chromatography Method Validation

Applications of (S)-Albuterol-4-sulfate


Levosalbutamol Impurity Reference Standard

Procure (S)-Albuterol-4-sulfate as a certified reference standard to develop and validate a chiral HPLC or HPLC-MS/MS method for the quantification of the (S)-enantiomer impurity in levosalbutamol (R-albuterol) drug substance and inhalation solution products. This is a direct regulatory requirement under the USP monograph for Levosalbutamol Inhalation Solution, where a 'Limit of S-Albuterol' test is mandated [1]. Accurate quantification using this standard is essential for batch release, stability studies, and ANDA submissions for generic levosalbutamol.

In Vitro SULT1A3 Sulfation Studies

Use (S)-Albuterol-4-sulfate as an analytical standard to investigate the stereoselectivity of human sulfotransferase 1A3 (SULT1A3). As demonstrated by Walle et al., the catalytic efficiency for sulfating (R)-albuterol is 7.8-fold higher than for (S)-albuterol [2]. Having a pure (S)-isomer standard is critical for generating accurate calibration curves in enzyme kinetics assays, enabling researchers to quantify the formation of the less-favored metabolite and further elucidate the enzyme's active site stereochemistry.

In Vivo PK/PD Modeling for Racemic Albuterol

Incorporate (S)-Albuterol-4-sulfate as an analytical target in clinical studies to generate precise plasma concentration-time profiles for the (S)-enantiomer following administration of racemic albuterol. Since (S)-salbutamol exhibits a slower clearance and higher plasma accumulation than the active (R)-isomer [3], its quantification is necessary for constructing comprehensive PK/PD models that can explain the prolonged systemic exposure to the inactive enantiomer and its potential link to adverse effects such as paradoxical bronchospasm.

Process Impurity Tracking in Albuterol API

Utilize (S)-Albuterol-4-sulfate as a marker standard in quality control to monitor and control process-related impurities during the synthesis of racemic albuterol sulfate API. While the USP monograph for albuterol sulfate addresses organic impurities, specific synthetic routes may generate the (S)-sulfate ester as a side product. Tracking this specific impurity with an authentic standard can help optimize synthetic yields, validate purification steps, and ensure the API meets the unspecified impurity thresholds required by ICH Q3A guidelines [4].

Application
Selection Property
Validation Focus
Levosalbutamol impurity profiling
Chiral purity reference standard
USP Limit of S-Albuterol test compliance
In vitro SULT1A3 sulfation studies
Stereoselectivity probe
Enzyme kinetics and calibration curve accuracy
Racemic albuterol PK/PD modeling
Enantiomer-specific metabolite standard
Plasma concentration-time profile interpretation
Process impurity monitoring in albuterol API
Process-related impurity marker
Impurity threshold control and synthetic optimization

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